molecular formula C17H13Cl2N3O2 B5760706 2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5760706
M. Wt: 362.2 g/mol
InChI Key: QEXHIWGHMYZUQV-UHFFFAOYSA-N
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Description

2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it can induce cell death in cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties, which can be useful in treating various diseases.

Mechanism of Action

The exact mechanism of action of 2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It can also inhibit the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which can be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It can also be used as a tool to study the mechanisms of apoptosis and oxidative stress. However, one limitation is the lack of studies on its toxicity and pharmacokinetics, which are important factors to consider in drug development.

Future Directions

There are various future directions for the study of 2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its toxicity and pharmacokinetics in order to develop it into a safe and effective drug. Additionally, further research can be done to understand its mechanism of action and to identify other potential applications in various fields.
Conclusion:
In conclusion, 2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a safe and effective therapeutic agent.

Synthesis Methods

The synthesis of 2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2,6-dichlorobenzoyl chloride with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound.

properties

IUPAC Name

2,6-dichloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-4-2-5-11(8-10)16-21-14(24-22-16)9-20-17(23)15-12(18)6-3-7-13(15)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXHIWGHMYZUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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